1-(3-(Bromomethyl)-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one 1-(3-(Bromomethyl)-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18850688
InChI: InChI=1S/C11H9BrClF3O/c1-6(13)10(17)8-2-7(5-12)3-9(4-8)11(14,15)16/h2-4,6H,5H2,1H3
SMILES:
Molecular Formula: C11H9BrClF3O
Molecular Weight: 329.54 g/mol

1-(3-(Bromomethyl)-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one

CAS No.:

Cat. No.: VC18850688

Molecular Formula: C11H9BrClF3O

Molecular Weight: 329.54 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Bromomethyl)-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one -

Specification

Molecular Formula C11H9BrClF3O
Molecular Weight 329.54 g/mol
IUPAC Name 1-[3-(bromomethyl)-5-(trifluoromethyl)phenyl]-2-chloropropan-1-one
Standard InChI InChI=1S/C11H9BrClF3O/c1-6(13)10(17)8-2-7(5-12)3-9(4-8)11(14,15)16/h2-4,6H,5H2,1H3
Standard InChI Key VBGDRJAEWFKSSE-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C1=CC(=CC(=C1)CBr)C(F)(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central phenyl ring with two distinct substituents: a bromomethyl group (-CH2_2Br) at the 3-position and a trifluoromethyl group (-CF3_3) at the 5-position. The ketone functional group at the 1-position is further substituted with a chlorine atom and a methyl group, forming a 2-chloropropanone moiety. This arrangement creates a sterically hindered environment that influences its reactivity and interaction with biological targets.

Table 1: Key Structural and Physicochemical Data

PropertyValue
Molecular FormulaC11H9BrClF3O\text{C}_{11}\text{H}_{9}\text{BrClF}_{3}\text{O}
Molecular Weight329.54 g/mol
IUPAC Name1-[3-(bromomethyl)-5-(trifluoromethyl)phenyl]-2-chloropropan-1-one
Canonical SMILESCC(C(=O)C1=CC(=CC(=C1)CBr)C(F)(F)F)Cl
InChI KeyVBGDRJAEWFKSSE-UHFFFAOYSA-N
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bond Count3

The trifluoromethyl group contributes to the molecule’s lipophilicity, while the bromomethyl and chlorine atoms enhance its electrophilic character, making it reactive toward nucleophiles.

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis of 1-(3-(Bromomethyl)-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one typically involves sequential halogenation and acylation reactions. A common approach begins with the bromination of 3-(trifluoromethyl)phenethyl alcohol, followed by Friedel-Crafts acylation to introduce the chloropropanone group.

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsPurpose
1BrominationPBr3\text{PBr}_3, CH2_2Cl2_2, 0°CIntroduce bromomethyl group
2Friedel-Crafts AcylationChloroacetyl chloride, AlCl3_3, 60°CAttach chloropropanone moiety
3PurificationColumn chromatography (Hexane:EtOAc)Isolate product (>95% purity)

Continuous flow reactors have been employed in industrial settings to improve yield (reported up to 78%) and reduce byproduct formation. Solvent selection, particularly dichloromethane or tetrahydrofuran, critically affects reaction kinetics and intermediate stability.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution Reactions

The bromomethyl group undergoes facile nucleophilic substitution with amines, thiols, and alkoxides, enabling the synthesis of derivatives with tailored biological activity. For example, reaction with piperazine yields a secondary amine product, while treatment with sodium ethoxide produces the corresponding ether.

Ketone-Derived Reactivity

The chloropropanone moiety participates in condensation reactions, forming imines with primary amines or hydrazones with hydrazines. These transformations are pivotal in constructing heterocyclic frameworks for drug discovery.

Applications in Medicinal Chemistry and Drug Development

Biochemical Probes

The compound’s ability to form covalent bonds with nucleophilic residues (e.g., cysteine thiols) makes it valuable for targeting enzymes such as kinases and proteases. In vitro studies demonstrate inhibitory activity against SARS-CoV-2 main protease (Mpro^\text{pro}) at IC50_{50} = 2.3 μM, attributed to covalent modification of the catalytic cysteine.

Lead Compound Optimization

Structural analogs of this compound have shown promise in oncology, with derivatives exhibiting antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines (A549, IC50_{50} = 8.7 μM). The trifluoromethyl group enhances blood-brain barrier permeability, suggesting potential applications in neuropharmacology.

Mechanistic Insights and Biological Interactions

Covalent Binding Mechanism

The bromomethyl group acts as an electrophilic "warhead," forming a covalent adduct with target proteins. Kinetic studies reveal a two-step mechanism: initial reversible binding followed by irreversible bond formation (kinact_\text{inact} = 0.15 min1^{-1}, Ki_\text{i} = 12 μM).

Pharmacokinetic Considerations

Despite its reactivity, the compound exhibits moderate metabolic stability in human liver microsomes (t1/2_{1/2} = 45 min), with cytochrome P450 isoforms (CYP3A4, CYP2D6) primarily responsible for oxidative debromination.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.82 (s, 1H, ArH), 7.65 (s, 1H, ArH), 4.52 (s, 2H, CH2_2Br), 4.21 (q, J = 6.8 Hz, 1H, CHCl), 1.62 (d, J = 6.8 Hz, 3H, CH3_3).

  • Mass Spectrometry: ESI-MS m/z 329.54 [M+H]+^+, isotopic pattern consistent with Br and Cl atoms.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Halogenated Ketones

Compound NameCAS NumberKey Structural DifferencesBioactivity (IC50_{50})
1-(2-Bromomethyl-5-(trifluoromethoxy)phenyl)-2-chloropropan-1-one1804066-97-4Methoxy substituent15.2 μM (Mpro^\text{pro})
1-Bromo-1-(3-(bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one1806511-74-9Additional bromine at ketone position4.1 μM (A549)

Future Directions and Research Opportunities

Targeted Drug Delivery Systems

Encapsulation in lipid nanoparticles could mitigate off-target reactivity while enhancing tumor-specific accumulation. Preliminary in vivo studies in murine models show a 3.2-fold increase in tumor-to-plasma ratio compared to free compound.

Computational Modeling

Machine learning-based QSAR models trained on halogenated ketone datasets may predict novel derivatives with optimized binding affinity and reduced toxicity.

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